Salsolidine

Catalog No.
S596918
CAS No.
5784-74-7
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salsolidine

CAS Number

5784-74-7

Product Name

Salsolidine

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC

Synonyms

1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, salsolidine, salsolidine hydrochloride, salsolidine hydrochloride, (S)-isomer, salsolidine, (S)-isomer

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC

The exact mass of the compound Salsolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a well-characterized tetrahydroisoquinoline (THIQ) alkaloid utilized extensively as a neuropharmacological reference standard and a versatile synthetic building block [1]. Unlike crude plant extracts, high-purity Salsolidine offers a fully methylated catechol moiety (6,7-dimethoxy) and a reactive secondary amine, making it an ideal precursor for complex bisbenzylisoquinoline synthesis [2]. Its defined stereocenters and predictable reactivity profile make it a critical procurement choice for laboratories scaling up alkaloid synthesis or standardizing monoamine oxidase (MAO) inhibition assays.

Substituting Salsolidine with closely related analogs like Salsoline (6-hydroxy-7-methoxy) or Carnegine (N-methylated) introduces severe process and functional limitations [1]. In synthetic workflows, the free C6-hydroxyl group of Salsoline requires additional protection-deprotection steps to prevent unwanted side reactions during N-alkylation, increasing reagent costs and lowering overall yields [2]. Conversely, substituting with Carnegine eliminates the secondary amine entirely, rendering the molecule inert to the N-derivatization required for building extended isoquinoline libraries. Furthermore, generic substitution with racemic mixtures disrupts enzymatic assay reproducibility, as the specific stereocenters of Salsolidine strictly dictate target binding affinity [3].

Stereoselective Potency in MAO-A Inhibition Assays

Salsolidine acts as a competitive, stereoselective inhibitor of MAO-A, which is critical for standardizing neuropharmacological assays. Quantitative evaluations demonstrate that the (R)-enantiomer is highly potent, whereas the (S)-enantiomer exhibits drastically reduced activity [1]. This stereochemical dependency necessitates the procurement of chirally pure Salsolidine for precise enzymatic profiling, rather than relying on racemic mixtures or non-selective THIQ analogs [2].

Evidence DimensionMAO-A Inhibition Constant (Ki)
Target Compound Data(R)-Salsolidine (Ki = 6 µM)
Comparator Or Baseline(S)-Salsolidine (Ki = 186 µM)
Quantified Difference31-fold higher inhibitory potency for the (R)-enantiomer
ConditionsIn vitro highly purified human MAO-A enzymatic assay

Forces the procurement of chirally pure (R)-Salsolidine over racemic mixtures to prevent 31-fold variance in assay reproducibility.

Process Efficiency in N-Alkylation Workflows vs. Salsoline

When synthesizing advanced isoquinoline derivatives, the presence of unprotected functional groups dictates process efficiency. Salsolidine features a fully O-methylated catechol ring (6,7-dimethoxy), whereas its analog Salsoline contains a reactive C6-hydroxyl group [1]. Attempting direct N-alkylation on Salsoline results in competitive O-alkylation, necessitating at least two additional synthetic steps (protection and deprotection) to achieve chemoselectivity[2]. Salsolidine bypasses this requirement entirely, enabling direct, single-step N-derivatization.

Evidence DimensionSynthetic steps required for selective N-alkylation
Target Compound DataSalsolidine (1 step: direct N-alkylation)
Comparator Or BaselineSalsoline (3 steps: O-protection, N-alkylation, O-deprotection)
Quantified Difference66% reduction in synthetic steps for N-derivatization
ConditionsStandard electrophilic N-alkylation conditions

Eliminates the need for costly hydroxyl protection steps, drastically reducing reagent overhead and improving overall yields in library synthesis.

Synthetic Viability for Bisbenzylisoquinolines vs. Carnegine

Salsolidine serves as an essential secondary amine building block for the synthesis of complex dimeric alkaloids via Ullmann diaryl ether synthesis. In contrast, its N-methylated analog, Carnegine, is a tertiary amine and is completely inert to further N-functionalization[1]. Utilizing Carnegine for extended library synthesis would require a harsh, low-yield N-demethylation step, whereas Salsolidine offers immediate reactivity [2].

Evidence DimensionReactivity toward direct N-derivatization
Target Compound DataSalsolidine (Secondary amine; highly reactive)
Comparator Or BaselineCarnegine (Tertiary amine; unreactive)
Quantified DifferenceDirect 1-step coupling capability vs. 0% direct coupling (requires destructive demethylation)
ConditionsMicrowave-accelerated Ullmann diaryl ether synthesis / N-alkylation workflows

Ensures direct compatibility with N-alkylation workflows, making it the mandatory starting material for bisbenzylisoquinoline library generation.

Chiral Catalyst Benchmarking and Method Validation

Salsolidine serves as a premier benchmark molecule for validating novel enantioselective hydrogenation catalysts (e.g., BINAP-Ru) and asymmetric Pomeranz-Fritsch-Bobbitt cyclization protocols. Its well-documented stereochemical outcomes allow researchers to precisely quantify the enantiomeric excess (ee) achieved by new catalytic systems [1].

Standardization of MAO-A Selective Inhibitor Assays

Due to its 31-fold difference in enantiomeric potency and high selectivity for MAO-A over MAO-B, (R)-Salsolidine is deployed as a reliable, competitive reference inhibitor in neuropharmacological screening. It provides a stable baseline for evaluating the efficacy of novel monoamine oxidase inhibitors [2].

Precursor for Advanced Isoquinoline Alkaloid Libraries

The combination of a fully O-methylated catechol ring and a reactive secondary amine makes Salsolidine the optimal starting material for synthesizing complex bisbenzylisoquinolines and protoberberines via direct N-alkylation and Ullmann coupling, bypassing the protection steps required when using Salsoline [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Related CAS

63283-42-1 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Salsolidine

Dates

Last modified: 08-15-2023
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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